molecular formula C23H18ClF2N3O3S B12430544 Vemurafenib-d5

Vemurafenib-d5

Cat. No.: B12430544
M. Wt: 495.0 g/mol
InChI Key: GPXBXXGIAQBQNI-ZBJDZAJPSA-N
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Description

Vemurafenib-d5 is a deuterated form of vemurafenib, a kinase inhibitor used primarily in the treatment of melanoma with the BRAF V600E mutation. This compound is designed to inhibit the activity of the mutated BRAF kinase, which plays a crucial role in the proliferation of cancer cells. The deuterated version, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of vemurafenib due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vemurafenib-d5 involves the incorporation of deuterium atoms into the molecular structure of vemurafenib. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated dimethylacetamide as a solvent, which facilitates the incorporation of deuterium into the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Vemurafenib-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens or alkylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols or amines.

Scientific Research Applications

Vemurafenib-d5 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vemurafenib-d5

This compound is unique due to its deuterated nature, which provides several advantages in research and clinical applications. The incorporation of deuterium atoms enhances the stability and metabolic profile of the compound, allowing for more accurate pharmacokinetic studies and reducing the potential for drug interactions .

Biological Activity

Vemurafenib-d5 is a deuterated form of Vemurafenib, a selective inhibitor of the BRAF V600E mutation, primarily utilized in the treatment of melanoma and other cancers with this specific mutation. The biological activity of this compound can be understood through its mechanism of action, pharmacodynamics, and clinical implications.

Vemurafenib targets the BRAF protein, a key component in the MAPK signaling pathway, which is often aberrantly activated in cancers due to mutations. The specific mutation V600E leads to constitutive activation of BRAF, promoting uncontrolled cell growth and proliferation. Vemurafenib acts as a competitive inhibitor of the mutated BRAF kinase, effectively blocking downstream signaling pathways that lead to tumor growth and survival.

  • Inhibition Profile :
    • IC50 Values : this compound demonstrates an IC50 of approximately 31 nM for BRAF V600E and 48 nM for c-RAF-1, indicating potent selectivity for the mutant form over wild-type BRAF .
    • Pathway Effects : It significantly reduces levels of phosphorylated ERK (p-ERK), a downstream effector in the MAPK pathway, thus inhibiting cell proliferation .

2. Pharmacodynamics

The pharmacodynamic effects of this compound include:

  • Tumor Growth Inhibition : In preclinical models, oral administration of Vemurafenib leads to dose-dependent inhibition of tumor growth in xenografts harboring the BRAFV600E mutation. Doses around 100 μM•hour result in tumor stasis, while doses exceeding 300 μM•hour induce regression .
  • Cell Line Sensitivity : Various studies have shown that melanoma cell lines with the BRAFV600E mutation exhibit significant sensitivity to this compound compared to those with wild-type BRAF. For instance, in vitro assays demonstrated that Vemurafenib effectively inhibits proliferation in 17 melanoma cell lines expressing RAFV600E .

3. Case Studies and Clinical Findings

Clinical trials have highlighted the efficacy of Vemurafenib in treating patients with metastatic melanoma:

  • Phase III Trials : In pivotal studies, patients treated with Vemurafenib experienced higher response rates compared to those receiving standard chemotherapy. The overall survival benefit was significant, particularly for those with BRAF V600E mutations.
  • Adverse Effects : Common side effects include skin rash, arthralgia, and fatigue. Notably, the emergence of resistance mechanisms has been documented, where tumors develop alternate pathways to bypass BRAF inhibition .

4. Comparative Efficacy Table

The following table summarizes key findings from various studies regarding the biological activity and efficacy of this compound:

Study TypeKey FindingsReference
In VitroIC50 for BRAFV600E: 31 nM; effective against mutant cells
In VivoDose-dependent tumor growth inhibition; regression at high doses
Clinical TrialsHigher response rates vs. chemotherapy; significant OS benefit

5. Conclusion

This compound exhibits robust biological activity as a targeted therapy for cancers driven by BRAF mutations. Its ability to selectively inhibit mutated BRAF kinase highlights its therapeutic potential in oncology. Ongoing research aims to further elucidate its pharmacokinetics and long-term efficacy while addressing challenges related to resistance.

Properties

Molecular Formula

C23H18ClF2N3O3S

Molecular Weight

495.0 g/mol

IUPAC Name

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-2,2,3,3,3-pentadeuteriopropane-1-sulfonamide

InChI

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)/i1D3,2D2

InChI Key

GPXBXXGIAQBQNI-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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